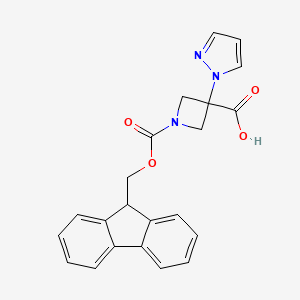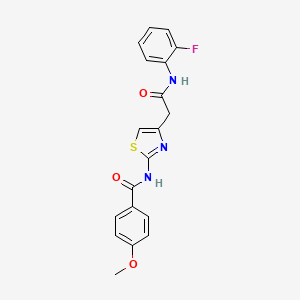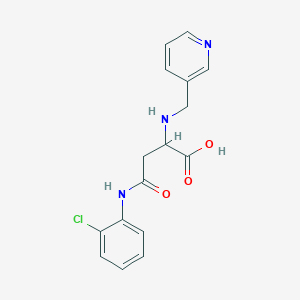
4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, is a structurally complex molecule that may be related to various compounds studied for their potential biological activities and chemical properties. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with a precursor such as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, which can react with other agents like antipyrin to yield new butanoic acid derivatives . These derivatives can further react with hydrazines to produce pyridazinone derivatives, which can be used to prepare dithio derivatives and other heterocyclic compounds with potential biological activity . The synthesis process can be complex and may involve unexpected reactions, such as the formation of chloropyridazine derivatives when reacting with POCl3 .
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using techniques like single crystal X-ray diffraction . These studies reveal details about the molecular conformation, hydrogen bonding patterns, and supramolecular structures that can influence the compound's behavior and interactions . For instance, the crystal structure of a similar compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, features strong O-H...N hydrogen bonded chains and C-H...O interactions, resulting in a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The reactivity of related compounds can be diverse, with the ability to undergo various chemical reactions. For example, the chloropyridazine derivative mentioned earlier can react with different nucleophiles, such as hydrazine hydrate, sodium azide, and anthranilic acid, leading to a range of products with different properties and potential applications . The behavior of these compounds in specific assays, such as the NBP assay procedure, can also provide insights into their reactivity and mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques like FT-IR, FT-Raman spectroscopy, and NMR spectroscopy . These studies provide information on vibrational spectra, molecular electronic energy, geometrical structure, and other thermodynamical properties . Additionally, the first-order hyperpolarizability and related properties of these molecules can be calculated, which are indicative of their nonlinear optical behavior and stability arising from hyperconjugative interactions and charge delocalization .
Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides to Soil and Minerals
One study reviewed the sorption experiments of 2,4-D and other phenoxy herbicides to various soils and minerals, suggesting the importance of soil parameters in understanding the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
Chlorogenic Acid: Pharmacological Review
Another study focused on Chlorogenic Acid (CGA), highlighting its biological and pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities (Naveed et al., 2018).
Treatment Options for Pesticide Industry Wastewater
Research on the treatment of wastewater produced by the pesticide industry discusses the removal of toxic pollutants, including 2,4-D, through biological processes and activated carbon, emphasizing the effectiveness of these methods in producing high-quality effluent (Goodwin, Carra, Campo, & Soares, 2018).
Global Trends in 2,4-D Herbicide Toxicity Studies
A scientometric review analyzed global trends and gaps in the study of 2,4-D herbicide toxicity, suggesting a focus on molecular biology and gene expression in future research (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential uses. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and assessments of its potential as a drug or other useful substance .
Propiedades
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-5-1-2-6-13(12)20-15(21)8-14(16(22)23)19-10-11-4-3-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXFCMGKKXYSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

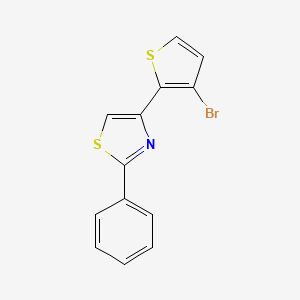
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)


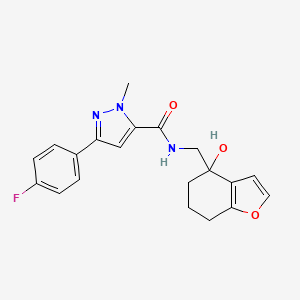
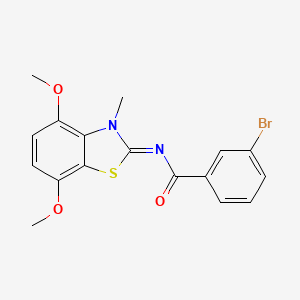
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)
